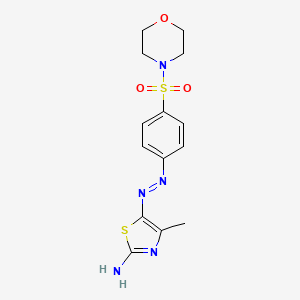

(Z)-4-methyl-5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(Z)-4-methyl-5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine” is a compound that falls under the category of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .

Synthesis Analysis

The synthesis of thiazole derivatives involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . The Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .Chemical Reactions Analysis

The chemical reactions of thiazole derivatives are influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Applications De Recherche Scientifique

Antimicrobial and Anti-inflammatory Properties

- Antibacterial and Anti-inflammatory Activities : A study focusing on the synthesis of thiazole compounds, including derivatives similar to (Z)-4-methyl-5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine, revealed their potential as anti-inflammatory agents. These compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, and effectively inhibited carrageenin-induced oedema, indicating their anti-inflammatory potential (Helal et al., 2013).

Anticancer Activities

- Potential Anticancer Agents : Another research focused on synthesizing novel thiazole derivatives, including structures similar to the chemical . These compounds displayed promising anticancer activities, particularly against the breast carcinoma cell line MCF-7. The study highlighted their potential as therapeutic agents in cancer treatment (Gomha et al., 2017).

- Antitumor Properties : Further research into N-phenylmorpholine-thiazole derivatives, structurally related to (Z)-4-methyl-5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine, indicated significant antitumor activities. These compounds were tested against various tumor cell lines and showed potential in inhibiting tumor cell growth (Al-Soliemy et al., 2020).

DNA Binding and Antimicrobial Efficacy

- DNA Binding and Antimicrobial Activities : A study examining N-phenylmorpholine derivatives linked with thiazole moieties, closely related to the chemical of interest, found that these compounds could bind with SS-DNA, indicating potential in gene therapy or as molecular probes. They also exhibited significant antimicrobial and anti-cancer properties (Farghaly et al., 2020).

Other Biological Activities

- Varied Biological Activities : Research on thiazole derivatives has shown a wide range of biological activities, including antimicrobial and anti-inflammatory effects. These compounds have been evaluated for their efficacy against various microorganisms, indicating their potential in pharmaceutical applications (Abdelhamid et al., 2019).

Mécanisme D'action

Target of Action

Thiazoles, which this compound is a derivative of, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets of this compound would depend on its exact structure and functional groups.

Mode of Action

Thiazole derivatives often interact with their targets through various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and ionic interactions . The exact mode of action would depend on the specific target and the structure of the compound.

Biochemical Pathways

Thiazole derivatives can affect a variety of biochemical pathways depending on their specific targets . For example, some thiazole derivatives have been found to inhibit key enzymes in bacterial cell wall synthesis, leading to antibacterial activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Thiazole derivatives can have a wide range of ADME properties .

Result of Action

The molecular and cellular effects of a compound depend on its specific targets and mode of action. Thiazole derivatives can have a variety of effects, such as inhibiting cell growth, inducing cell death, or modulating immune responses .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

Orientations Futures

Propriétés

IUPAC Name |

4-methyl-5-[(4-morpholin-4-ylsulfonylphenyl)diazenyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O3S2/c1-10-13(23-14(15)16-10)18-17-11-2-4-12(5-3-11)24(20,21)19-6-8-22-9-7-19/h2-5H,6-9H2,1H3,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTMKWKFNAVNCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-methyl-5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2586870.png)

![1,3-dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2586873.png)

![propan-2-yl N-[(4-aminophenyl)methyl]carbamate hydrochloride](/img/structure/B2586880.png)

![1-(4-Chlorophenyl)sulfonyl-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2586884.png)

![4-methyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2586887.png)

![1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B2586889.png)

![8-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2586890.png)

![5-[2-(Ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B2586891.png)